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molecular formula C10H15N3O2 B8430305 Tert-butyl (2-aminopyrimidin-5-yl)acetate

Tert-butyl (2-aminopyrimidin-5-yl)acetate

Cat. No. B8430305
M. Wt: 209.24 g/mol
InChI Key: NSCSKYIITJCZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206199B2

Procedure details

A 1 L RB flask was charged with 2-amino-5-bromopyrimidine (8.75 g, 50.3 mmol). THF (262 ml) was added followed by tris(dibenzylideneacetone)dipalladium(0) (0.94 g, 1.027 mmol), X—PHOS (0.978 g, 2.05 mmol) and 2-(tert-butoxy)-2-oxoethylzinc chloride (262 mL, 131 mmol). It was heated at 60° C. (oil bath temperature) overnight. An additional tris(dibenzylideneacetone)dipalladium(0) (500 mg, 0.546 mmol) was added followed by X—PHOS (520 mg, 1.09 mmol). The reaction mixture was heated at reflux for 42 hours. The reaction mixture was then cooled to RT and quenched by addition of saturated NH4Cl solution and the layers separated. The aqueous phase was extracted with EtOAc(2×200 mL). The organic extracts were combined, washed with brine, dried (MgSO4), filtered and the solvent evaporated. The crude product was purified by flash chromatography on silica using a gradient from EtOAc: Hex. 3:2 to EtOAc to afford the title compound.
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
0.978 g
Type
reactant
Reaction Step Two
Quantity
262 mL
Type
reactant
Reaction Step Three
Quantity
520 mg
Type
reactant
Reaction Step Four
Quantity
0.94 g
Type
catalyst
Reaction Step Five
Quantity
500 mg
Type
catalyst
Reaction Step Six
Name
Quantity
262 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.[Cl-].[C:44]([O:48][C:49](=[O:52])[CH2:50][Zn+])([CH3:47])([CH3:46])[CH3:45]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1COCC1>[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH2:50][C:49]([O:48][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:52])=[CH:4][N:3]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
8.75 g
Type
reactant
Smiles
NC1=NC=C(C=N1)Br
Step Two
Name
Quantity
0.978 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Step Three
Name
Quantity
262 mL
Type
reactant
Smiles
[Cl-].C(C)(C)(C)OC(C[Zn+])=O
Step Four
Name
Quantity
520 mg
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Step Five
Name
Quantity
0.94 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Six
Name
Quantity
500 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Seven
Name
Quantity
262 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 42 hours
Duration
42 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched by addition of saturated NH4Cl solution
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc(2×200 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica using a gradient from EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=N1)CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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